BenchChemオンラインストアへようこそ!

Piperafizine A

Cancer Research Chemosensitization Diketopiperazine

Piperafizine A (130603-59-7) enhances vincristine potency vs VCR-resistant cancer cells without direct high cytotoxicity, a rare mechanism distinct from Piplartin or tubulin disruptors. For definitive MDR & combination therapy research; do NOT substitute with Piperafizine B (lacks N-methyl group) or Plinabulin (tubulin-targeting VDA).

Molecular Formula C19H16N2O2
Molecular Weight 304.3 g/mol
CAS No. 130603-59-7
Cat. No. B149501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperafizine A
CAS130603-59-7
Synonyms3,6-dibenzylidene-1-methyl-2,5-dioxopiperazine
piperafizine A
Molecular FormulaC19H16N2O2
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESCN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC=CC=C3)C1=O
InChIInChI=1S/C19H16N2O2/c1-21-17(13-15-10-6-3-7-11-15)18(22)20-16(19(21)23)12-14-8-4-2-5-9-14/h2-13H,1H3,(H,20,22)/b16-12-,17-13-
InChIKeyDILBTCUXPAXMSM-MCOFMCJXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale lemon solid

Structure & Identifiers


Interactive Chemical Structure Model





Piperafizine A (CAS 130603-59-7): A Microbial Methylated Diketopiperazine with Vincristine Potentiation


Piperafizine A (CAS 130603-59-7) is a microbial-derived methylated diketopiperazine (DKP) natural product first isolated from *Streptoverticillium aspergilloides* [1]. Structurally, it is defined as (Z,Z)-1-methyl-3,6-bis(phenylmethylene)-2,5-piperazinedione [2]. The compound is characterized by its diketopiperazine core, which is a privileged scaffold in medicinal chemistry known for versatile binding properties [3]. Piperafizine A has garnered research attention primarily for its ability to potentiate the cytotoxicity of the anticancer alkaloid vincristine (VCR), thereby enhancing its antitumor potency in various cancer cell models, including VCR-sensitive and VCR-resistant lines [REFS-1, REFS-4]. This potentiating effect, rather than direct, high-potency cytotoxicity, defines its primary research utility.

Piperafizine A vs. Analogs: Why Substitution with Piperafizine B or Plinabulin Is Not Equivalent


Within the diketopiperazine class, structural variations confer distinct and quantifiable differences in biological activity, rendering simple substitution of Piperafizine A with its closest analogs—such as Piperafizine B or the advanced clinical candidate Plinabulin—invalid for research applications. Piperafizine B lacks the N-methyl group of Piperafizine A, resulting in a different molecular formula (C18H14N2O2 vs. C19H16N2O2) and a substantially higher IC50 in direct cytotoxicity assays [1]. Conversely, the semi-synthetic derivative Plinabulin operates via a distinct mechanism of action as a tubulin-depolymerizing vascular disrupting agent (VDA) with single-digit nanomolar potency, whereas Piperafizine A acts as a vincristine potentiator with minimal intrinsic cytotoxicity [2]. These mechanistic and potency differences mean that a procurement decision based solely on compound class or general biological activity would lead to flawed experimental design and irreproducible results.

Quantitative Differentiation of Piperafizine A from Key Comparators


Direct Comparison of Intrinsic Cytotoxicity Against Murine Leukemia P388 Cells

Piperafizine A exhibits minimal direct cytotoxicity, contrasting with the moderate activity of its demethylated analog Piperafizine B. In a head-to-head study using P388 murine leukemia cells, Piperafizine A showed no significant inhibition, whereas Piperafizine B displayed an IC50 of 22.6 μg/mL [1]. This confirms Piperafizine A's primary role as a potentiator, not a direct cytotoxic agent.

Cancer Research Chemosensitization Diketopiperazine

Comparative Cytotoxicity in Human Cancer Cell Lines

Piperafizine A demonstrates low to moderate cytotoxicity against human cancer cell lines, providing a baseline for comparison with the ultra-potent Plinabulin. Piperafizine A shows IC50 values of 1400 nM against U-937 lymphoma cells and 9400 nM against DU-145 prostate cancer cells . In stark contrast, Plinabulin (NPI-2358) exhibits an IC50 of 9.8 nM against HT-29 colon cancer cells [1]. This >100-fold difference in potency underscores Piperafizine A's utility in applications where high-potency cytotoxicity is not desired or where its mechanism as a vincristine potentiator is the focus.

Oncology Drug Development Cell-based Assays

Antiplasmodial Activity Against Plasmodium falciparum Dd2

Piperafizine A exhibits moderate antiplasmodial activity against the chloroquine-resistant Dd2 strain of Plasmodium falciparum. It has a reported IC50 of 6570 nM (6.57 μM) . For context, other Streptomyces-derived compounds in the same study, such as nonactin and monactin, showed much more potent antiproliferative activity against cancer cells but not necessarily antiplasmodial activity [1]. This establishes a specific activity profile for Piperafizine A that may be useful in antimalarial drug discovery efforts.

Antimalarial Research Natural Products Infectious Disease

Physicochemical Property Differentiation: LogP and Solubility

The presence of an N-methyl group in Piperafizine A (C19H16N2O2) versus Piperafizine B (C18H14N2O2) results in a higher calculated LogP value for Piperafizine A (3.72) . While direct experimental LogP data for Piperafizine B is not available, its lower molecular weight and absence of the methyl group suggest a lower LogP. This difference in lipophilicity can impact membrane permeability and overall drug-likeness, making Piperafizine A a potentially more favorable scaffold for lead optimization programs targeting intracellular pathways.

Drug Discovery ADME/Tox Physicochemical Profiling

Optimal Research Applications for Piperafizine A Based on Quantitative Evidence


Chemosensitization Studies in Multidrug-Resistant Cancer Models

Piperafizine A is ideally suited for in vitro studies investigating mechanisms to overcome multidrug resistance (MDR) in cancer. Its proven ability to potentiate the cytotoxicity of vincristine against VCR-sensitive and VCR-resistant P388 leukemia cells [1] and Moser colon cancer cells [2] makes it a valuable tool for exploring combination therapy strategies. Researchers can use Piperafizine A at sub-cytotoxic concentrations to enhance the efficacy of standard-of-care chemotherapeutics, thereby lowering required dosages and potentially reducing off-target toxicity. This application is supported by direct evidence of synergistic effects with vincristine.

Antimalarial Drug Discovery and Lead Optimization

The moderate antiplasmodial activity of Piperafizine A against the chloroquine-resistant Plasmodium falciparum Dd2 strain (IC50 = 6570 nM) positions it as a starting point for antimalarial lead optimization. While not potent enough for direct therapeutic use, its diketopiperazine scaffold can be modified to improve potency and selectivity. Researchers can use Piperafizine A to establish structure-activity relationships (SAR) for this class of compounds against malaria parasites, differentiating it from its analogs that show stronger anticancer activity.

Comparative Pharmacology and Mechanism of Action Studies

Piperafizine A serves as a critical control and comparator in studies investigating the distinct mechanisms of diketopiperazine derivatives. Its lack of direct, high-potency cytotoxicity against cancer cells (e.g., IC50 > 1000 nM against U-937 and DU-145 cells) contrasts sharply with the single-digit nanomolar potency of the tubulin-binding agent Plinabulin [3]. This makes Piperafizine A an essential tool for experiments designed to dissect the molecular pathways underlying chemosensitization versus direct microtubule disruption, ensuring that observed biological effects are correctly attributed to the compound's specific mechanism.

Microbial Natural Product Biosynthesis Studies

Given its well-documented isolation from *Streptoverticillium aspergilloides* [1], Piperafizine A can be used as a standard or reference compound in studies focused on microbial natural product discovery and biosynthesis. Researchers investigating the secondary metabolome of *Streptomyces* species can use Piperafizine A for analytical method development (e.g., HPLC, LC-MS) to identify and quantify related diketopiperazine metabolites in complex fermentation broths. Its distinct molecular weight and UV absorbance profile make it a useful marker in metabolomics and dereplication workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperafizine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.